molecular formula C21H29N7O B6533920 1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060209-56-4

1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B6533920
CAS RN: 1060209-56-4
M. Wt: 395.5 g/mol
InChI Key: CTGAHAVVZISSAQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including an adamantane, a piperazine, and a triazolopyrimidine. Adamantane is a type of diamondoid and is known for its high stability. Piperazine is a common moiety in pharmaceuticals and is known for its biological activity. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane portion of the molecule is a rigid, three-dimensional structure, while the piperazine and triazolopyrimidine portions are planar. The overall three-dimensional structure of the molecule would be determined by the orientations of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine could potentially undergo reactions at the nitrogen atoms, while the triazolopyrimidine could potentially undergo reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, it would likely be relatively non-polar due to the presence of the adamantane and piperazine, but the triazolopyrimidine could potentially introduce some polarity. Its solubility, melting point, and other properties would depend on these factors .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

The compound was evaluated for its antiproliferative activity against different cancer cell lines using the MTT assay. Most synthesized derivatives demonstrated moderate to good activity. Notably, compound 43 exhibited potent antiproliferative effects and selectivity between cancer and normal cells. It had an IC50 value of 0.85 μM against MGC-803 cells and 56.17 μM against GES-1 cells. Additionally, it inhibited colony formation in MGC-803 cells at 0.8 μM. Mechanistic studies suggested that compound 43 induced apoptosis via the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation .

Antibacterial, Antifungal, and Antiviral Applications

The triazolo-pyrimidine scaffold is present in diverse structures with antibacterial, antifungal, and antiviral properties. Researchers have explored its potential as an antimicrobial agent, making it an interesting candidate for further investigation .

Fluorescent Probes and Imaging Agents

Recent applications highlight the use of triazolo-pyrimidines as fluorescent probes. Their unique properties make them suitable for imaging studies, especially in biological systems. Researchers have exploited these heterocycles for their fluorescence properties and structural versatility .

Modulation of GABAA Receptors

Some derivatives of this scaffold have been investigated for their activity on GABAA receptors. Understanding their interaction with these receptors could have implications for neurological research and drug development .

Structural Units in Polymers

Triazolo-pyrimidines have been incorporated into polymer structures due to their stability and functional groups. These polymers find applications in materials science, drug delivery, and other fields .

Hybridization with Other Heterocyclic Scaffolds

Researchers have synthesized hybrid compounds by combining triazolo-pyrimidines with other heterocyclic scaffolds. For example, the fusion of benzo[d][1,2,3]triazol-1-yl and pyrazole-based dihydro-[1,2,4]triazolo structures has yielded novel molecules with potential biological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential uses. For example, it could be studied for its potential biological activity, or for its potential use in materials or other applications .

properties

IUPAC Name

1-adamantyl-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O/c1-2-28-19-17(24-25-28)18(22-13-23-19)26-3-5-27(6-4-26)20(29)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGAHAVVZISSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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